REACTION_CXSMILES
|
[F:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([OH:9])=[C:4]([CH3:10])[CH:3]=1.[CH2:11]1N2CN3CN(C2)CN1C3.S(=O)(=O)(O)O.[OH2:26]>FC(F)(F)C(O)=O>[F:1][C:2]1[CH:3]=[C:4]([CH3:10])[C:5]([OH:9])=[C:6]([C:7]=1[F:8])[CH:11]=[O:26]
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Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
FC1=CC(=C(C=C1F)O)C
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Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
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Name
|
|
Quantity
|
57.2 g
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Type
|
reactant
|
Smiles
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C1N2CN3CN1CN(C2)C3
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
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S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
300 mL
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Type
|
reactant
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
98.5 (± 1.5) °C
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Type
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CUSTOM
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Details
|
the solution is stirred further at room temperature for 2 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
|
On completion of addition
|
Type
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TEMPERATURE
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Details
|
After cooling
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Type
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EXTRACTION
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Details
|
The reaction solution is extracted three times with methyl tert-butyl ether
|
Type
|
WASH
|
Details
|
The combined extracts are washed once with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISTILLATION
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Details
|
the solvent is distilled off under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The residue is extracted repeatedly with n-hexane
|
Type
|
DISTILLATION
|
Details
|
the solvent is distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
12.5 g (33% of theory) of a bright yellow solid are obtained
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
FC=1C=C(C(=C(C=O)C1F)O)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |